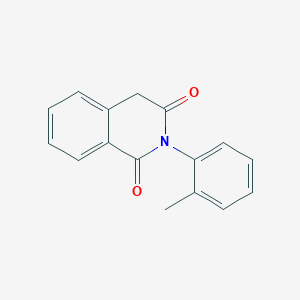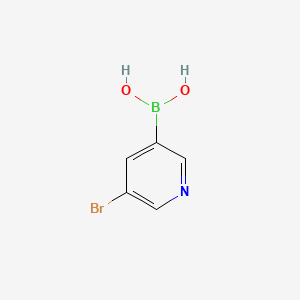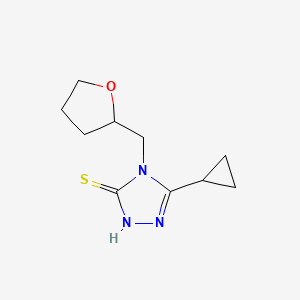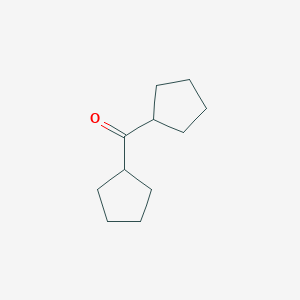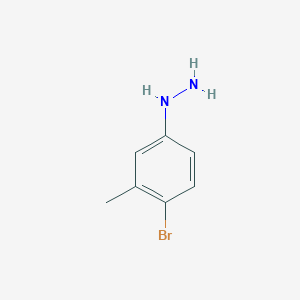![molecular formula C10H12BrNO4S2 B1275670 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 496778-03-1](/img/structure/B1275670.png)
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid
Description
The compound "1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid" is a functionalized piperidine derivative, which is a class of compounds known for their diverse biological activities. Piperidine derivatives are often synthesized for their potential use in pharmaceuticals and as intermediates in organic synthesis. The presence of a sulfonyl group and a carboxylic acid moiety in the molecule suggests that it may have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of functionalized piperidines can be achieved through multicomponent reactions, as described in the research where 1,3-dicarbonyl compounds are converted to highly functionalized piperidines in the presence of bromodimethylsulfonium bromide (BDMS) . This method provides a facile access to piperidine derivatives with various substituents, which can significantly influence the properties and reactivity of the resulting compounds. The synthesis of related piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, indicating that similar methodologies could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered nitrogen-containing ring, which is fundamental to their chemical behavior. The substitution on the piperidine ring, such as the sulfonyl group, can be analyzed using spectroscopic techniques like 1H-NMR and IR, which provide insights into the electronic environment and functional groups present in the molecule . The presence of a 5-bromothien-2-yl group would likely influence the electron density and steric hindrance around the piperidine ring, affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions at the nitrogen or at other reactive sites on the ring. The reactivity can be influenced by the nature of the substituents, as seen in the structure-activity evaluation study where the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity . The presence of a carboxylic acid group in the compound of interest suggests that it could participate in reactions typical for carboxylic acids, such as esterification or amidation, which could be utilized in further derivatization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure. The presence of a sulfonyl group typically increases the polarity of the compound, which can affect its solubility in various solvents. The bromine atom in the 5-bromothien-2-yl group is a heavy substituent that could influence the compound's boiling point and density. The carboxylic acid moiety is acidic and can form hydrogen bonds, impacting the compound's melting point and solubility in water. The bioactivity of similar sulfonamide derivatives against enzymes like lipoxygenase and cholinesterases suggests that the compound may also exhibit biological activity, which could be explored in bioassays .
Scientific Research Applications
Synthesis and Spectral Analysis
- Researchers have synthesized a series of compounds involving piperidine derivatives, which have shown significant biological activities. These compounds have been structurally elucidated using modern spectroscopic techniques (Khalid et al., 2016).
Anticancer Applications
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. Some of these compounds demonstrated strong anticancer properties relative to standard drugs (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities
- Certain synthesized compounds with piperidine derivatives exhibited notable antioxidant capacity and anticholinesterase activity. These findings suggest their potential medicinal applications (Karaman et al., 2016).
Antibacterial Evaluation
- Some newly synthesized compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities showed valuable antibacterial properties. This suggests their potential application in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Alzheimer’s Disease Drug Candidates
- N-substituted derivatives of certain piperidine compounds were synthesized to evaluate their potential as new drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer's disease (Rehman et al., 2018).
Potential Treatments for Type II Diabetes
- S-substituted derivatives of certain triazoles, which include piperidine derivatives, were synthesized and found to be potent inhibitors of α-glucosidase enzyme, indicating their potential as new drug candidates for type II diabetes (Aziz ur-Rehman et al., 2018).
Miscellaneous Applications
- Various other applications, such as the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their evaluation for antibacterial activity, have been reported (Iqbal et al., 2017).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLOYPAJRKYGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187568 | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid | |
CAS RN |
496778-03-1 | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496778-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)
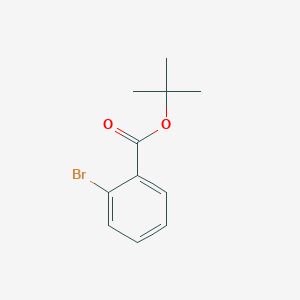
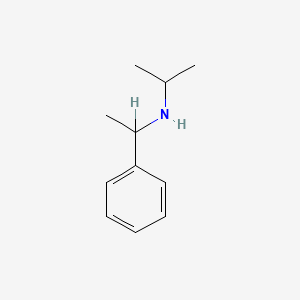
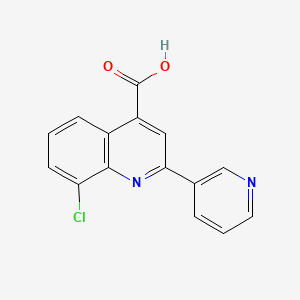
![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)
